molecular formula C14H12N2O4 B3074490 2-(((2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)benzonitrile CAS No. 1020252-22-5

2-(((2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)benzonitrile

Cat. No.: B3074490
CAS No.: 1020252-22-5
M. Wt: 272.26 g/mol
InChI Key: AMNDDWQGIGDDGU-UHFFFAOYSA-N
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Description

The compound “2-(((2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)benzonitrile” has a CAS Number of 1020252-22-5 and a molecular weight of 272.26 . It is a solid at room temperature .


Molecular Structure Analysis

The compound is approximately planar, with a dihedral angle of 6.48 (4)° between the amino-methyl-ene unit and the planar five-atom part of the dioxane ring, and a dihedral angle of 2.40 (4)° between the amino-methyl-ene unit and the phenyl-ene ring .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions .

Scientific Research Applications

Synthesis and Structural Studies

  • Triethylammonium 5-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)(methylthio)methyl]-1,3-dimethylpyrimidine- 2,4,6-trionate was synthesized, offering insights into its crystal structure and confirming the negative charge localization at the barbituric-acid ring in its enolate form (Al-Sheikh et al., 2008).
  • Sterically Strained Conjugated Systems with Trisubstituted Furan Ring : Synthesized systems containing a trisubstituted furan ring, including X-ray diffraction studies to understand nonclassical deformations in these systems (Krapivin et al., 1999).

Reaction Mechanisms and Derivative Formation

  • Reactions with Primary and Secondary Alkylamines : Study of reactions with alkylamines, leading to the formation of various dioxane derivatives in different yields, providing insights into the reaction mechanisms (Jeon & Kim, 2000).
  • Synthesis of Imidazolium and Phosphonium Derivatives : Research on the reaction of pyridinomethyl-1,3-dioxan-5-yl-pyridinium ylide with imidazolium and phosphonium to form zwitterionic derivatives, contributing to understanding the structural aspects of these compounds (Kuhn et al., 2005).

Applications in Pharmacology and Biochemistry

  • Synthesis of Anti-inflammatory Agents : Synthesis and evaluation of N-[2-(5,5-dimethyl-1,3-dioxane-2-yl)ethyl]amino acids for potential anti-inflammatory applications, indicating their significant inhibition of inflammation in mice (Li et al., 2008).
  • Study of Methylglyoxal in Food and Living Organisms : Investigation of Methylglyoxal, a highly reactive alpha-oxoaldehyde, for its implications in diabetes and neurodegenerative diseases, highlighting the relevance of related compounds in biomedical research (Nemet et al., 2006).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed . The recommended precautionary statements are P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Properties

IUPAC Name

2-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4/c1-14(2)19-12(17)10(13(18)20-14)8-16-11-6-4-3-5-9(11)7-15/h3-6,8,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMNDDWQGIGDDGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(=CNC2=CC=CC=C2C#N)C(=O)O1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801144401
Record name 2-[[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801144401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020252-22-5
Record name 2-[[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1020252-22-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801144401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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